molecular formula C19H18ClN3O3 B12192472 3-chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

3-chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B12192472
M. Wt: 371.8 g/mol
InChI Key: ICWQPWSDYNXJCX-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with a chloro and methoxy group, along with an oxadiazole ring and an isopropylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the chloro and methoxy groups. One common method involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with a nitrile in the presence of a dehydrating agent.

    Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the benzamide core using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyaniline: A simpler compound with similar functional groups but lacking the oxadiazole ring.

    4-methoxybenzylamine: Contains a methoxy group and an amine group but lacks the chloro and oxadiazole functionalities.

Uniqueness

3-chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H18ClN3O3/c1-11(2)12-4-6-13(7-5-12)17-18(23-26-22-17)21-19(24)14-8-9-16(25-3)15(20)10-14/h4-11H,1-3H3,(H,21,23,24)

InChI Key

ICWQPWSDYNXJCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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